molecular formula C19H16N4O3S B294629 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Número de catálogo B294629
Peso molecular: 380.4 g/mol
Clave InChI: ZFBVBLNJIQZTBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as DMXAA, is a small molecule that has shown promising results in preclinical studies for the treatment of cancer. DMXAA was first discovered by scientists at the Auckland Cancer Society Research Centre in New Zealand in the late 1990s. Since then, it has been the subject of extensive research due to its potential as an anti-cancer agent.

Mecanismo De Acción

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the STING (Stimulator of Interferon Genes) pathway. This pathway is involved in the production of interferons, which are important for the immune response to viral infections and cancer. DMXAA has been shown to activate the STING pathway in cancer cells, leading to the production of interferons and the activation of immune cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as interferons and tumor necrosis factor-alpha (TNF-alpha), which are involved in the immune response. DMXAA has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of DMXAA is that it has shown promising results in preclinical studies for the treatment of cancer. It has also been shown to be well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. DMXAA is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. It also has a short half-life in the body, which can make it difficult to administer in animal studies.

Direcciones Futuras

There are several future directions for research on DMXAA. One area of interest is in combination therapy with other anti-cancer agents. DMXAA has been shown to enhance the anti-tumor activity of other agents, such as radiation therapy and chemotherapy. Another area of interest is in the development of novel analogs of DMXAA that may have improved efficacy and pharmacokinetic properties. Finally, there is interest in the clinical development of DMXAA for the treatment of cancer in humans. Several clinical trials have been conducted, but further research is needed to determine its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of DMXAA involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylphenol to form the corresponding ester. The ester is then reacted with sodium azide and triethylamine to form the triazole ring. Finally, the thiadiazole ring is formed by reacting the triazole with sulfuric acid and hydrazine hydrate.

Aplicaciones Científicas De Investigación

DMXAA has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that help to mobilize the immune system.

Propiedades

Fórmula molecular

C19H16N4O3S

Peso molecular

380.4 g/mol

Nombre IUPAC

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)24-11-17-22-23-18(20-21-19(23)27-17)16-10-25-14-4-2-3-5-15(14)26-16/h2-9,16H,10-11H2,1H3

Clave InChI

ZFBVBLNJIQZTBE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

SMILES canónico

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.